molecular formula C29H32N6O8 B12404286 Theliatinib tartrate

Theliatinib tartrate

Cat. No.: B12404286
M. Wt: 592.6 g/mol
InChI Key: VXDAWIILRILFMO-MOFHCYHGSA-N
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Preparation Methods

Theliatinib tartrate is synthesized through a series of chemical reactions involving specific reagents and conditions. The synthetic route typically involves the formation of the core structure followed by the introduction of functional groups that enhance its activity and selectivity towards EGFR. Industrial production methods often involve optimizing these synthetic routes to ensure high yield and purity. For instance, the mother liquor preparation method involves dissolving 2 mg of the compound in 50 μL of dimethyl sulfoxide (DMSO) to achieve a concentration of 40 mg/mL .

Chemical Reactions Analysis

Theliatinib tartrate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. .

Scientific Research Applications

Theliatinib tartrate has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Mechanism of Action

Theliatinib tartrate exerts its effects by selectively inhibiting the phosphorylation of EGFR. EGFR is a tyrosine kinase and transmembrane receptor protein that regulates epithelial tissue development and homeostasis. In cancer cells, EGFR is often abnormally activated and overexpressed, leading to uncontrolled cell proliferation, inhibition of apoptosis, and increased invasion and metastasis. This compound binds to the intracellular catalytic domain of EGFR, inhibiting its autophosphorylation and downstream signaling pathways, including AKT and ERK .

Comparison with Similar Compounds

Theliatinib tartrate is unique in its high selectivity and potency towards EGFR compared to other similar compounds. Some similar compounds include:

Properties

Molecular Formula

C29H32N6O8

Molecular Weight

592.6 g/mol

IUPAC Name

(3aR,6aR)-N-[4-(3-ethynylanilino)-7-methoxyquinazolin-6-yl]-1-methyl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrole-5-carboxamide;(2R,3R)-2,3-dihydroxybutanedioic acid

InChI

InChI=1S/C25H26N6O2.C4H6O6/c1-4-16-6-5-7-18(10-16)28-24-19-11-21(23(33-3)12-20(19)26-15-27-24)29-25(32)31-13-17-8-9-30(2)22(17)14-31;5-1(3(7)8)2(6)4(9)10/h1,5-7,10-12,15,17,22H,8-9,13-14H2,2-3H3,(H,29,32)(H,26,27,28);1-2,5-6H,(H,7,8)(H,9,10)/t17-,22+;1-,2-/m11/s1

InChI Key

VXDAWIILRILFMO-MOFHCYHGSA-N

Isomeric SMILES

CN1CC[C@H]2[C@@H]1CN(C2)C(=O)NC3=C(C=C4C(=C3)C(=NC=N4)NC5=CC=CC(=C5)C#C)OC.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O

Canonical SMILES

CN1CCC2C1CN(C2)C(=O)NC3=C(C=C4C(=C3)C(=NC=N4)NC5=CC=CC(=C5)C#C)OC.C(C(C(=O)O)O)(C(=O)O)O

Origin of Product

United States

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